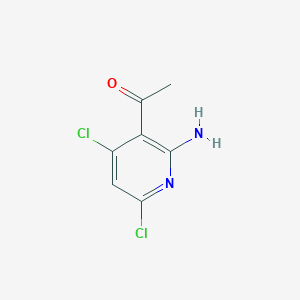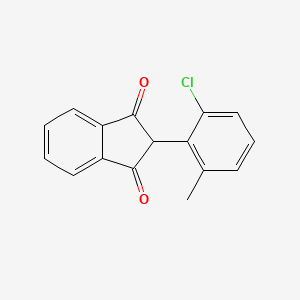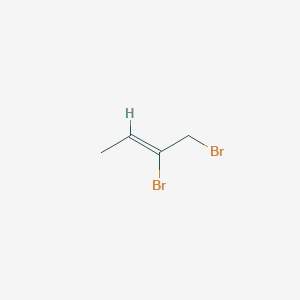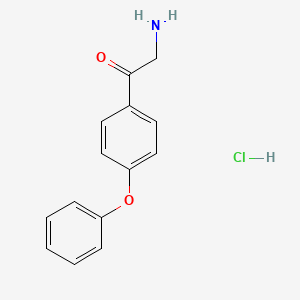
Desethoxy Methoxy Bilastine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desethoxy Methoxy Bilastine is a derivative of Bilastine, a second-generation antihistamine. This compound is designed to treat allergic conditions such as allergic rhinitis and urticaria by selectively antagonizing the histamine H1 receptor .
Vorbereitungsmethoden
The synthesis of Desethoxy Methoxy Bilastine involves several steps, starting from readily available raw materials. The process typically includes:
Reduction-Ring Closure Reaction: Using 2-nitroaniline as a starting material, the compound undergoes reduction and ring closure to form the benzimidazole core.
Alkylation Reaction: The benzimidazole core is then alkylated with appropriate alkyl halides to introduce the methoxyethyl group.
Hydrolysis and Coupling: The intermediate compounds are hydrolyzed and coupled under controlled conditions to form the final product.
Industrial production methods often involve optimizing these steps to achieve high yield and purity, using novel intermediates and suitable solvents .
Analyse Chemischer Reaktionen
Desethoxy Methoxy Bilastine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole and amine N-oxide derivatives.
Reduction: Reduction reactions can modify the benzimidazole core, affecting the compound’s activity.
Substitution: Substitution reactions, particularly involving the piperidine ring, can lead to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are typically derivatives of the benzimidazole core .
Wissenschaftliche Forschungsanwendungen
Desethoxy Methoxy Bilastine has several scientific research applications:
Wirkmechanismus
Desethoxy Methoxy Bilastine exerts its effects by selectively antagonizing the histamine H1 receptor. During an allergic response, mast cells release histamine, which binds to H1 receptors and triggers symptoms like nasal congestion and urticaria . By blocking these receptors, this compound prevents histamine from exerting its effects, thereby reducing allergic symptoms .
Vergleich Mit ähnlichen Verbindungen
Desethoxy Methoxy Bilastine is compared with other second-generation antihistamines such as:
Bilastine: The parent compound, known for its non-sedative properties and high selectivity for H1 receptors.
Loratadine: Similar to Bilastine, it has a low sedative effect and is used for treating allergic rhinitis and urticaria.
This compound stands out due to its unique chemical structure, which may offer improved efficacy and safety profiles compared to its analogs .
Eigenschaften
Molekularformel |
C27H35N3O3 |
|---|---|
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
2-[4-[2-[4-[1-(2-methoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C27H35N3O3/c1-27(2,26(31)32)22-10-8-20(9-11-22)12-15-29-16-13-21(14-17-29)25-28-23-6-4-5-7-24(23)30(25)18-19-33-3/h4-11,21H,12-19H2,1-3H3,(H,31,32) |
InChI-Schlüssel |
JLASWOVXUMSXND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCOC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13667476.png)


![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13667489.png)



![2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13667511.png)
![3-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13667516.png)

